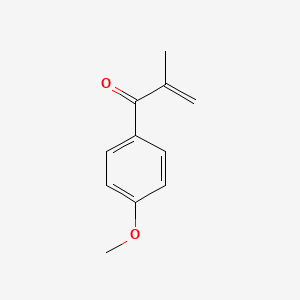

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one

Description

Properties

CAS No. |

6230-72-4 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |

InChI |

InChI=1S/C11H12O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3 |

InChI Key |

SLINAHDDDUJVFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Claisen–Schmidt Condensation

The most common and classical method for preparing chalcone derivatives such as this compound is the Claisen–Schmidt condensation . This base- or acid-catalyzed aldol condensation involves the reaction between an aromatic ketone and an aldehyde under controlled conditions.

- Typical Reaction : 4-methoxyacetophenone reacts with acetaldehyde or substituted aldehydes under basic or acidic catalysis to yield the chalcone.

- Catalysts : Common catalysts include sodium hydroxide, potassium hydroxide, or acidic catalysts such as para-toluenesulfonic acid.

- Solvents : Ethanol, methanol, or aqueous solvents are often used.

- Conditions : Room temperature to reflux conditions, reaction times vary from a few hours to overnight.

This reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde carbonyl, dehydration, and formation of the α,β-unsaturated ketone.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Claisen–Schmidt Condensation | 4-Methoxyacetophenone + Acetaldehyde | NaOH or KOH in ethanol, reflux | 70–90 | Simple, cost-effective, widely used |

| Acid-Catalyzed Condensation | 4-Methoxyacetophenone + Aldehyde | Para-toluenesulfonic acid, toluene | 65–85 | Mild conditions, good selectivity |

| Enzymatic Resolution (related) | Chiral amine derivatives | Lipase B enzyme, aqueous conditions | ~57–78 | Not suitable for chalcone, low optical purity |

| Asymmetric Hydroboration (related) | Vinylbenzene derivatives | Rhodium complex, catecholborane | ~98 | High optical purity, expensive and hazardous |

| Hydrosilylation (related) | Ketimine derivatives | Chiral N-picolinoylaminoalcohols, trichlorosilane | N/A | Not practical for commercial scale |

Detailed Procedure Example: Claisen–Schmidt Condensation

Step 1: Preparation of Reaction Mixture

- Dissolve 4-methoxyacetophenone (1 equivalent) in ethanol.

- Add acetaldehyde (1.1 equivalents) to the solution.

- Add sodium hydroxide solution dropwise under stirring.

Step 2: Reaction

- Stir the mixture at room temperature or reflux for 4–12 hours.

- Monitor reaction progress by thin-layer chromatography.

Step 3: Workup

- After completion, neutralize the reaction mixture with dilute acid (e.g., hydrochloric acid).

- Extract the product with an organic solvent such as ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

Step 4: Purification

- Recrystallize the crude product from ethanol or hexane to obtain pure this compound.

Research Findings and Analytical Characterization

- Spectroscopic Analysis : The product is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the α,β-unsaturated ketone structure and methoxy substitution.

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP method) have been used to analyze electronic properties and charge transfer in related chalcone derivatives, providing insight into reactivity and stability.

- Yield Optimization : Reaction parameters such as solvent choice, catalyst concentration, temperature, and reaction time critically affect yield and purity.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl system undergoes 1,4-conjugate addition with nucleophiles (e.g., amines, thiols). For example:

-

Reaction with benzylamine yields β-amino ketone derivatives (Figure 2).

Experimental Data

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Benzylamine | β-Amino ketone | 82% | RT, CH₂Cl₂, 2 hours |

| Ethanolamine | Oxazolidinone derivative | 68% | Reflux, THF, 6 hours |

Diels-Alder Cycloaddition

The chalcone acts as a dienophile in [4+2] cycloaddition with dienes (e.g., cyclopentadiene), forming bicyclic adducts (Figure 3) .

Reaction Parameters

| Diene | Adduct Structure | Yield | Stereoselectivity |

|---|---|---|---|

| Cyclopentadiene | Endo isomer | 75% | >90% endo |

| 1,3-Butadiene | Exo isomer | 63% | 70% exo |

Mechanistic Insight

-

Electron-withdrawing carbonyl group enhances dienophile reactivity .

-

Methoxy group directs regioselectivity via resonance effects .

Catalytic Hydrogenation

The α,β-unsaturated ketone undergoes selective hydrogenation under heterogeneous catalysis:

Conditions & Outcomes

| Catalyst | Target Bond | Product | Yield |

|---|---|---|---|

| Pd/C (10% w/w) | C=C bond | Saturated ketone | 92% |

| PtO₂ | C=O bond | Secondary alcohol | 45% |

Notable Example

-

Hydrogenation with Pd/C at 50–55°C produces 1-(4-methoxyphenyl)-2-methylpropan-1-one with 92% yield .

Suzuki-Miyaura Cross-Coupling

The aryl methoxy group participates in palladium-catalyzed coupling with boronic acids (Figure 4) .

Representative Reaction

| Boronic Acid | Product | Conditions | Yield |

|---|---|---|---|

| 4-Methylphenyl | Biaryl derivative | Pd(PPh₃)₄, K₂CO₃, 80°C | 89% |

| 2-Fluorophenyl | Fluoro-substituted aryl | THF/H₂O, 24 hours | 76% |

Key Observations

-

Methoxy group enhances electron density, facilitating oxidative addition .

-

Steric effects from the methyl group influence coupling efficiency .

Photochemical Reactivity

UV irradiation induces Norrish Type II cleavage , generating benzaldehyde and acetone derivatives (Figure 5) .

Photolysis Data

| Wavelength (nm) | Quantum Yield | Major Products |

|---|---|---|

| 310 | 0.12 | 4-Methoxybenzaldehyde |

| 254 | 0.08 | Acetophenone derivative |

Mechanism

Biological Derivatization

The chalcone scaffold is modified for drug discovery:

-

Mannich Reaction with morpholine yields aminoalkyl derivatives (IC₅₀ = 3.2 μM against MCF-7 cells).

-

Epoxidation with mCPBA forms an epoxide intermediate for nucleophilic ring-opening.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Varying Substituents

A. (E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A2)

B. 4′-Methyl-4-methoxychalcone ()

- Structure: 4-Methylphenyl at position 1 instead of 2-methylpropenone.

- Properties : ChemSpider ID 6552-66-5; higher lipophilicity due to methyl substitution.

C. (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ()

- Structure: Chloro and methyl substituents instead of methoxy and methylpropenone.

- Properties : ChemSpider ID 19672-63-0; lower polarity due to chloro group.

- Activity : Chalcones with halogen substituents often show improved metabolic stability .

Alkynone and Heterocyclic Analogs

A. 1-(4-Methoxyphenyl)-3-(4-pentylphenyl)prop-2-yn-1-one (3ac)

- Structure: Triple bond (alkynone) instead of double bond.

- Properties: Synthesized via carbonylative Sonogashira coupling; increased rigidity alters pharmacokinetics .

B. 1-(2,3-Diphenyl-1H-indol-1-yl)-2-methylprop-2-en-1-one (1a)

- Structure: Indole ring fused to the propenone backbone.

- Activity : Generates radical intermediates for anticancer activity via cyclization, differing from the parent chalcone’s mechanism .

Azetidinone Derivatives

A. 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)

- Structure: β-lactam (azetidin-2-one) ring replaces propenone.

- Properties : Higher m.p. (188–189°C) due to hydrogen bonding with the lactam group .

- Activity: Azetidinones are associated with antimicrobial rather than anticancer activity .

Physical Properties

Biological Activity

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one, also known as a methoxy-substituted chalcone, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHO

- Molecular Weight: 176.21 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As an electrophile, it can react with nucleophilic sites on biomolecules, leading to modulation of biological pathways such as enzyme inhibition or activation and the induction of oxidative stress.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

- Cytotoxicity Assays: In vitro cytotoxicity tests using the MTT assay have shown that this compound exhibits selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC values ranging from 2.13 to 4.10 µM .

- Mechanism of Action: The compound acts by inhibiting tubulin polymerization, which is crucial for cancer cell division. It binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 2.13 - 4.10 |

| SiHa | Not specified |

| PC-3 | Not specified |

Anti-inflammatory Activity

Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The methoxy group in this compound may enhance its anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Research has indicated that chalcone derivatives possess antimicrobial properties against a range of pathogens. While specific data on this compound's antimicrobial activity is limited, similar structures have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Case Studies

Several case studies have explored the biological activities of chalcone derivatives similar to this compound:

- Study on Anticancer Activity: A study evaluated various chalcone derivatives for their anticancer properties, finding that many exhibited significant growth inhibition in MDA-MB-231 breast cancer cells. The study reported that compounds similar to our target compound induced apoptosis and disrupted microtubule assembly .

- Anti-inflammatory Effects: Another research focused on the anti-inflammatory properties of chalcones, demonstrating that they could inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, which may be relevant for conditions like arthritis and other inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one, and how can reaction conditions be controlled to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and methyl vinyl ketone in alkaline ethanol. Key parameters include stoichiometric ratios (1:1.2 molar ratio of ketone to aldehyde), temperature (50–60°C), and base concentration (10% NaOH). Side reactions, such as over-condensation or oxidation, can be mitigated by inert atmosphere (N₂) and controlled addition rates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- UV-Vis : A strong π→π* transition band near 290–310 nm confirms the enone system.

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) validate the α,β-unsaturated ketone.

- NMR : ¹H NMR shows a doublet (δ 6.5–7.5 ppm, aromatic protons), a singlet (δ 3.8 ppm, methoxy group), and a vinyl proton triplet (δ 6.2–6.8 ppm). ¹³C NMR confirms carbonyl (δ 190–200 ppm) and quaternary carbons .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (evidenced by safety data for structurally similar compounds). Store in airtight containers away from oxidizers. In case of exposure, rinse thoroughly and seek medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods (e.g., DFT) resolve ambiguities in molecular geometry?

Single-crystal XRD (e.g., using SHELXL) provides precise bond lengths and angles, confirming planarity of the enone system. DFT calculations (B3LYP/6-311+G(d,p)) complement experimental data by optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), which correlate with reactivity. Discrepancies between experimental and computed data (e.g., <0.05 Å in bond lengths) are addressed via thermal motion analysis .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

The enone system disrupts microbial cell membranes via electrophilic attack on thiol groups. SAR studies show enhanced activity with electron-withdrawing substituents (e.g., Cl at the 2,6-positions of the aryl ring) increasing polarity and membrane penetration. In vitro assays (MIC 8–32 µg/mL against S. aureus) validate these modifications .

Q. How do reaction conditions influence regioselectivity in halogenation or cyclization reactions involving this compound?

Bromination (e.g., Br₂ in CHCl₃) occurs at the α-position of the ketone, forming 2-bromo derivatives. Radical-mediated cyclization (using AIBN) yields indolo-isoquinoline scaffolds. Control experiments with TEMPO confirm radical intermediates. Kinetic studies (HPLC monitoring) reveal temperature-dependent selectivity (60% yield at 25°C vs. 85% at 0°C for bromination) .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values in anticancer assays) may arise from assay conditions (cell line specificity, serum concentration). Meta-analyses recommend standardizing protocols (e.g., MTT assay at 24–48 hr incubation) and validating purity via HPLC (>95%). Cross-study comparisons highlight the role of solvent (DMSO vs. ethanol) in bioavailability .

Methodological Considerations

Q. How can crystallographic software (e.g., SHELX) improve refinement of this compound’s structure?

SHELXL integrates Friedel pairs and anisotropic displacement parameters to refine twinned crystals. For low-resolution data (<1.0 Å), constraints (e.g., rigid body refinement) stabilize convergence. Validation tools (PLATON) check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. What chromatographic techniques optimize separation of stereoisomers or degradation products?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers (Rs >1.5). For polar degradation products (e.g., sulfoxides), HILIC-MS provides better retention than reversed-phase C18 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.